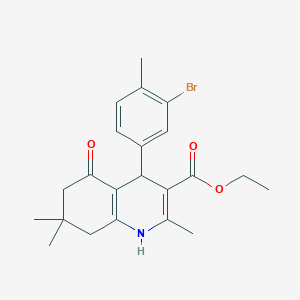![molecular formula C19H18ClN5O3S B4162564 4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162564.png)
4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide
Übersicht
Beschreibung
4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a triazole ring, and various substituents such as a chloro group, a nitrobenzyl thio group, and a methyl group
Vorbereitungsmethoden
The synthesis of 4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Thioether Formation: The nitrobenzyl thio group is introduced through a nucleophilic substitution reaction.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives.
Final Coupling: The final step involves coupling the triazole derivative with the benzamide core under appropriate conditions.
Analyse Chemischer Reaktionen
4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl thio group and the triazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-chloro-N-methyl-benzamide: This compound has a simpler structure and lacks the triazole ring and nitrobenzyl thio group.
5-chloro-1-methyl-4-nitroimidazole: This compound contains a nitroimidazole ring instead of a triazole ring.
4-chloro-N-(1-methylcyclohexyl)aniline: This compound has a cyclohexyl group instead of the triazole ring and nitrobenzyl thio group.
The uniqueness of 4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide lies in its complex structure, which provides a versatile platform for various chemical modifications and applications.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3S/c1-12(21-18(26)14-5-7-15(20)8-6-14)17-22-23-19(24(17)2)29-11-13-3-9-16(10-4-13)25(27)28/h3-10,12H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEFVSPDRMOQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4162482.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4162490.png)
![{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B4162495.png)

![N-[2-(4-benzylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162513.png)
![1-[3-(2-Chlorophenoxy)propyl]benzimidazole](/img/structure/B4162514.png)

![6-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162530.png)
![1-[4-(2-bromophenoxy)butyl]-1H-benzimidazole hydrochloride](/img/structure/B4162547.png)
![1-[4-(4-Phenylmethoxyphenoxy)butyl]benzimidazole](/img/structure/B4162551.png)

![1-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B4162576.png)
![N-{4-[(4-METHYLPIPERIDINO)CARBONYL]PHENYL}-2-FURAMIDE](/img/structure/B4162580.png)
![N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]-2-phenylacetamide](/img/structure/B4162584.png)
